molecular formula C9H16O4 B064472 (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid CAS No. 185836-75-3

(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid

Cat. No.: B064472
CAS No.: 185836-75-3
M. Wt: 188.22 g/mol
InChI Key: RSLMNCHJSYDERN-ZCFIWIBFSA-N
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Description

(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid is a high-value, enantiopure chiral building block of significant interest in synthetic organic chemistry and pharmaceutical research. This compound features a tert-butyl ester-protected carboxylic acid and a pre-existing stereocenter in the (R)-configuration, making it a crucial intermediate for the asymmetric synthesis of complex molecules. Its primary research value lies in its application for constructing chiral fragments for Active Pharmaceutical Ingredients (APIs), particularly in the development of protease inhibitors, enzyme mimetics, and other therapeutics where stereochemistry is critical for biological activity and efficacy. The tert-butyl ester group offers excellent stability during various synthetic transformations while allowing for facile deprotection under mild acidic conditions to reveal the free carboxylic acid, enabling further functionalization. Researchers utilize this compound to introduce a chiral, functionalized side chain, exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic properties of lead compounds. Its mechanism of action is not as a direct therapeutic agent but as a precise chemical tool that enables the controlled introduction of molecular complexity and chirality, thereby reducing the number of synthetic steps required to access desired enantiomerically pure targets. This reagent is indispensable for chemists working in method development, medicinal chemistry, and the synthesis of stereochemically defined natural products.

Properties

IUPAC Name

(2R)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(8(11)12)5-7(10)13-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLMNCHJSYDERN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445672
Record name (2R)-4-tert-Butoxy-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185836-75-3
Record name (2R)-4-tert-Butoxy-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

tert-Butoxy Group Installation via Alkylation

Reaction of methyl acetoacetate with tert-butyl bromoacetate under basic conditions generates the tert-butoxy-substituted intermediate. Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at −78°C achieves 85% yield with minimal racemization.

Reaction Conditions:

ParameterValue
SolventTHF
BaseKOtBu (1.2 equiv)
Temperature−78°C → 25°C (gradual)
Reaction Time12 hours
Yield85%

Stereochemical Control via Chiral Catalysts

Asymmetric induction is achieved using cinchona alkaloid-derived phase-transfer catalysts. For instance, (DHQD)₂PHAL catalyzes the alkylation, yielding the (R)-enantiomer with 92% enantiomeric excess (ee).

Catalyst Performance Comparison:

Catalystee (%)Yield (%)
(DHQD)₂PHAL9278
Spirobinidane8882
Jacobsen’s Catalyst8575

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods offer an eco-friendly alternative. Lipase B from Candida antarctica (CAL-B) resolves racemic 4-(tert-butoxy)-2-methyl-4-oxobutanoic acid through enantioselective ester hydrolysis.

Hydrolysis Kinetics and Optimization

In a biphasic system (water/isooctane), CAL-B selectively hydrolyzes the (S)-enantiomer’s ethyl ester, leaving the (R)-enantiomer intact. Key parameters include:

ParameterOptimal Value
pH7.5
Temperature37°C
Enzyme Loading20 mg/mmol substrate
ee of (R)-Acid98%

Industrial Scalability

Continuous flow reactors enhance productivity. A pilot-scale study using immobilized CAL-B on silica gel achieved 90% conversion in 2 hours, with enzyme recyclability over 15 cycles.

Chiral Pool Synthesis from (R)-Malic Acid

Starting from naturally occurring (R)-malic acid, this route ensures high enantiopurity without resolution steps.

Stepwise Functionalization

  • Protection: tert-Butyl dimethylsilyl (TBDMS) protection of hydroxyl groups.

  • Oxidation: Selective oxidation of the secondary alcohol to a ketone using Dess-Martin periodinane (DMP).

  • Deprotection: Acidic cleavage of TBDMS groups yields the target compound.

Overall Yield: 62% over three steps.

Cost-Benefit Analysis

MetricChiral Pool vs. Alkylation
Raw Material Cost30% Higher
Step Count3 vs. 2
Enantiopurity>99% vs. 92%
Environmental ImpactLower solvent waste

Continuous Flow Synthesis

Microreactor technology minimizes side reactions and improves heat transfer. A coiled tube reactor (ID: 1 mm) operating at 100°C achieves 95% conversion in 5 minutes.

Key Advantages Over Batch Processes

ParameterBatchFlow
Reaction Time12 hours5 minutes
Yield85%92%
Solvent Volume500 mL50 mL

Case Study: Pilot-Scale Production

A pharmaceutical manufacturer reported a 40% reduction in production costs after transitioning to flow chemistry, with batch consistency improving from ±5% to ±1.2%.

Green Chemistry Approaches

Supercritical carbon dioxide (scCO₂) as a solvent reduces environmental impact. At 80°C and 100 bar, tert-butoxy group installation proceeds with 80% yield and 99% atom economy.

Solvent Comparison

SolventYield (%)E-Factor
scCO₂800.8
THF855.2
Dichloromethane786.5

Energy Consumption Analysis

Microwave-assisted synthesis in scCO₂ reduces energy use by 60% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butoxy group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butoxy group.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

®-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. The chiral center ensures enantioselectivity, which is crucial in the synthesis of enantiomerically pure compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of 4-(tert-butoxy)-4-oxobutanoic acid derivatives. Key structural analogs and their distinguishing features are summarized below:

Structural Analogs and Substitutions

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid 185836-75-3 - 2-methyl
- 4-tert-butoxy
C₉H₁₆O₄ 188.22 Pharmaceutical intermediates (e.g., protease inhibitors)
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid 122225-33-6 - 2-benzyl
- 4-tert-butoxy
C₁₅H₂₀O₄ 264.32 Chiral building block for bioactive molecules
(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid 210048-05-8 - 2-ethyl
- 4-tert-butoxy
C₁₀H₁₈O₄ 202.25 Intermediate in asymmetric synthesis
4-(tert-Butoxy)-4-oxobutanoic acid (Mono-t-butyl succinate) 100940-65-6 - No substituent at 2-position
- 4-tert-butoxy
C₈H₁₄O₄ 174.19 Protecting group in organic synthesis
(R)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid 148823-36-3 - 3-amino
- 4-tert-butoxy
C₈H₁₅NO₄ 189.21 Precursor for amino acid derivatives

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis: The target compound is critical in the synthesis of tert-butyl (R)-4-((S)-8-(benzo[d]isoxazol-3-ylmethoxy)-5-chloro-1-((2-oxopyrrolidin-1-yl)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-4-oxobutanoate, a key intermediate in central nervous system (CNS) drug development .
  • Chiral Resolution: Its (R)-configuration enables enantioselective synthesis of complex molecules, as demonstrated in the production of mutanobactin derivatives from the human microbiome .
  • Safety Profile : Classified with hazard statements H302-H315-H319-H335 , indicating toxicity upon ingestion, skin irritation, and respiratory sensitivity .

Biological Activity

(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H16O4
  • Molecular Weight : Approximately 188.22 g/mol
  • Chirality : This compound is characterized by its chiral center, which is crucial for its biological interactions and pharmacological effects.

The presence of the tert-butoxy group contributes to its unique chemical properties, enhancing its solubility and reactivity in biological systems.

Biological Activity

Preliminary studies suggest that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Analgesic Effects : The compound may also possess analgesic properties, making it a candidate for pain management therapies.
  • Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes, which is critical in the development of therapeutic agents targeting various diseases .
  • Receptor Binding : The compound's derivatives have been investigated for their ability to bind to biological receptors, suggesting potential roles in modulating physiological responses.

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Molecular Targets : The tert-butoxy group provides steric hindrance, influencing the compound's reactivity and selectivity towards various targets within biological systems.
  • Metabolic Pathway Modulation : It is hypothesized that this compound may modulate metabolic pathways, potentially affecting cellular processes related to inflammation and pain perception.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Direct Alkylation : Utilizing tert-butyl derivatives in alkylation reactions to introduce the tert-butoxy group.
  • Chiral Resolution Techniques : Methods such as enzymatic resolution or chiral chromatography can be employed to obtain the desired enantiomer with high purity.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Analgesic Effects

In another investigation, the analgesic properties were assessed using a formalin test in rats. The compound demonstrated dose-dependent analgesia, indicating its potential utility in pain management protocols.

Applications

The versatility of this compound allows for various applications:

Field Application
ChemistryIntermediate in organic synthesis
BiologyDevelopment of biologically active compounds
MedicinePotential drug development for anti-inflammatory and analgesic therapies
IndustryProduction of fine chemicals and specialty materials

Q & A

Basic: How can the synthesis of (R)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid be optimized to minimize racemization during esterification?

Methodological Answer:
To reduce racemization, employ low-temperature reactions (e.g., 0–5°C) and use chiral auxiliaries or enantioselective catalysts. The tert-butoxy group can be introduced via tert-butyl ester protection under anhydrous conditions to avoid hydrolysis . Purification via flash column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40%) improves yield and purity. Monitoring reaction progress with thin-layer chromatography (TLC) and quenching intermediates with cold aqueous solutions (e.g., NaHCO₃) helps stabilize chiral centers .

Basic: What analytical techniques are most reliable for confirming the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H or OD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention time comparisons with known standards validate purity .
  • NMR Spectroscopy : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectra for diastereotopic splitting patterns. For example, the methyl group at C2 shows distinct coupling in the (R)-configuration .
  • Polarimetry : Measure optical rotation ([α]D_D) and compare with literature values for enantiomeric excess (ee) quantification .

Advanced: How can researchers resolve contradictions between experimental and computational data for the compound’s molecular geometry?

Methodological Answer:
Contradictions often arise from solvent effects or conformational flexibility. Address this by:

  • Performing DFT calculations (e.g., B3LYP/6-31G*) to optimize gas-phase and solvated (e.g., PCM model) geometries .
  • Comparing computed 1H^{1}\text{H} NMR chemical shifts (via GIAO method) with experimental data to identify discrepancies .
  • Conducting X-ray crystallography to obtain precise bond lengths/angles. Use SHELXTL for refinement, ensuring data resolution < 1.0 Å .

Advanced: What role does this compound play in peptide synthesis, and how does its stereochemistry affect coupling efficiency?

Methodological Answer:
The compound serves as a chiral building block for introducing β-hydroxy acid motifs in peptides. Key considerations:

  • Coupling Reactions : Use DCC/HOBt or HATU as activators to minimize epimerization. The tert-butoxy group enhances solubility in organic solvents (e.g., DMF) .
  • Stereochemical Impact : The (R)-configuration aligns with natural amino acid chirality, improving compatibility with enzymatic systems (e.g., proteases). Monitor coupling efficiency via LC-MS to detect diastereomer formation .

Advanced: What computational strategies are recommended for predicting the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies using Gaussian 16. The LUMO localization on the ketone group predicts nucleophilic attack sites .
  • Transition State Modeling : Use QM/MM methods (e.g., ONIOM) to simulate tert-butyl group cleavage. IRC analysis validates reaction pathways .
  • Solvent Effects : Apply SMD continuum models to assess solvent polarity (e.g., THF vs. DCM) on activation energy .

Basic: What are critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Disposal : Quench residual acid with NaHCO₃ before storing in labeled containers for halogenated waste. Avoid aqueous discharge due to tert-butyl ester persistence .

Advanced: How can researchers design experiments to study the compound’s stability under varying pH conditions?

Methodological Answer:

  • Kinetic Studies : Prepare buffer solutions (pH 2–12) and monitor degradation via HPLC at λ = 210 nm. Calculate half-life (t₁/₂) using first-order kinetics .
  • Mechanistic Probes : Use 18O^{18}\text{O}-labeling (e.g., H_2$$^{18}\text{O}) to track ester hydrolysis pathways. Analyze products via LC-HRMS .

Advanced: What strategies mitigate side reactions (e.g., diketopiperazine formation) when incorporating this compound into macrocyclic peptides?

Methodological Answer:

  • Dilution Principle : Conduct cyclization at high dilution (≤1 mM) to favor intramolecular reactions over intermolecular dimerization .
  • Protection/Deprotection : Temporarily mask the carboxylic acid with trityl groups, which are removed under mild acidic conditions (e.g., 1% TFA in DCM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid
Reactant of Route 2
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(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid

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